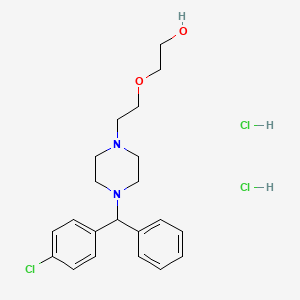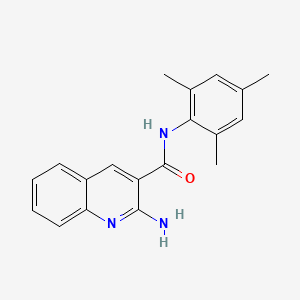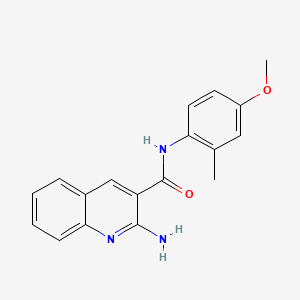
HUMAN BETACELLULIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betacellulin (BTC) is a protein in humans encoded by the BTC gene located on chromosome 4 at locus 4q13-q21 . It is part of the Epidermal Growth Factor (EGF) family and functions as a ligand for the epidermal growth factor receptor (EGFR) . BTC is predominantly expressed in the human pancreas and induces the differentiation of a pancreatic acinar cell line into insulin-secreting cells .
Synthesis Analysis
BTC is synthesized as a 178 amino acid transmembrane precursor protein that is proteolytically cleaved into an 80 amino acid mature protein . It is produced in several tissues, including the pancreas, small intestine, and in certain tumor cells . BTC is synthesized in a wide range of tissues in the adult body and in a large number of cultured cells, including smooth muscle cells and epithelial cells .Molecular Structure Analysis
BTC-la represents the glycosylated, intact molecule composed of 80 amino acid residues . BTC-lb is a truncated molecule lacking 12 amino acid residues from the amino terminus of BTC-la . BTC-2 was found to be a 50-amino acid molecule .Chemical Reactions Analysis
BTC molecules were essentially identical as judged by their mitogenicity on Balb/c 3T3 fibroblasts . BTC and EGF were equipotent in stimulating Balb/c 3T3 cell proliferation and rat mesangial cell Ca2+ mobilization as well as in inhibiting the growth of human epidermoid carcinoma A431 cells .Mechanism of Action
BTC signals through EGF receptor and ERBB4 . It activates ERK and AKT pathways, which induces neural stem cell proliferation and prevents spontaneous differentiation in culture . BTC stimulates the expansion of neural stem cells, transit-amplifying cells, and neuroblasts derived from subventricular zone and dentate gyrus .
Safety and Hazards
Future Directions
BTC has a physiologically important role in the endocrine pancreas . It induces the differentiation of a pancreatic acinar cell line into insulin-secreting cells . Administration of recombinant human BTC improved glucose tolerance in a mouse model by increasing beta-cell volume, primarily through accelerated neogenesis from ductal lining cells . This suggests that BTC could have potential therapeutic applications in the treatment of diabetes .
properties
CAS RN |
163150-12-7 |
|---|---|
Molecular Formula |
C10H8FNO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B1170966.png)


